molecular formula C19H25BN4O4 B193255 ((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid CAS No. 1132709-14-8

((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid

Cat. No. B193255
M. Wt: 384.2 g/mol
InChI Key: GXJABQQUPOEUTA-DOTOQJQBSA-N
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Description

((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid is a chemical compound with the molecular formula C19H25BN4O4 . It has a molecular weight of 384.24 . This compound is a solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula C19H25BN4O4 . For a more detailed structural analysis, techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.214±0.06 g/cm3 . It is soluble in DMSO to a concentration of 50 mg/mL . The compound is stable under inert atmosphere and should be stored at -20°C .

Scientific Research Applications

Proteasome Inhibitor and Stability Studies

  • Bortezomib Degradation Study : The molecule, known as bortezomib, binds to the 20S proteasome subunit, inhibiting its activity and is used for treating multiple myeloma. A study on the degradation of bortezomib under clinical use conditions found that it remains stable for a week at 4°C. Over time, it undergoes slow oxidative deboronation, which partially inactivates the product (Bolognese et al., 2009).

Metabolism in Human Body

  • Metabolism of Bortezomib : Bortezomib's metabolism was studied in human plasma, revealing oxidative deboronation as the principal biotransformation pathway, leading to various metabolites. This metabolism was adequately modeled by human liver microsomes (Pekol et al., 2005).

Synthesis and Labeling

  • Synthesis of Labeled Bortezomib : The synthesis of four isotopically labeled forms of bortezomib was achieved, demonstrating the methodology for producing labeled versions of this proteasome inhibitor for research purposes (Li et al., 2007).

Antimycobacterial Activity

  • Antimycobacterial Evaluation : Several substituted pyrazinecarboxamides, including compounds structurally related to bortezomib, were synthesized and evaluated for antimycobacterial activity. Notable efficacy was observed against various Mycobacterium strains, contributing to the understanding of their potential as antimycobacterial agents (Doležal et al., 2009).

Research on Derivatives

  • Synthesis of Substituted Derivatives : The synthesis of substituted N-phenylpyrazine-2-carboxamides was explored, providing insights into their biological activity and potential applications in various fields, including agriculture and pharmaceuticals (Doležal et al., 2007).

Elicitation in Plant Culture

  • Elicitation in Silybum marianum Culture : A study investigated the effect of substituted amides of pyrazine-2-carboxylic acids on the production of flavonolignans in Silybum marianum cultures. Compounds structurally related to bortezomib showed a significant increase in flavonolignan production, revealing their potential as elicitors in plant culture systems (Tumova et al., 2005).

Safety And Hazards

This compound is classified as dangerous. It is fatal if swallowed, in contact with skin, or if inhaled . It can cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing off with soap and plenty of water in case of skin contact .

properties

IUPAC Name

[(1S)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJABQQUPOEUTA-DOTOQJQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647765
Record name N-[(1S)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid

CAS RN

1132709-14-8
Record name N-[(1S)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
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((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
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((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
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((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
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((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
Reactant of Route 6
((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid

Citations

For This Compound
1
Citations
LJ Kingsley, X He, M McNeill, J Nelson… - Journal of Medicinal …, 2021 - ACS Publications
LONP1 is an AAA+ protease that maintains mitochondrial homeostasis by removing damaged or misfolded proteins. Elevated activity and expression of LONP1 promotes cancer cell …
Number of citations: 5 pubs.acs.org

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